![molecular formula C17H14Cl3NO4 B2468585 Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate CAS No. 338961-34-5](/img/structure/B2468585.png)
Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate
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Description
Scientific Research Applications
Diuretic Activities
A study conducted by Lee et al. (1984) focused on the synthesis and testing of aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate for saluretic and diuretic activities. They found that ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate displayed potent, high-ceiling diuretic properties (Lee et al., 1984).
Antimicrobial Activity
Chandrashekhar et al. (2013) synthesized a series of compounds from substituted simple phenols, including ethyl phenoxy acetate, and investigated their antimicrobial activity. These compounds demonstrated effective antimicrobial properties against various bacterial and fungal strains (Chandrashekhar et al., 2013).
Corrosion Inhibition
In 2017, Lgaz et al. studied the effect of various chalcone derivatives, including ethyl 2-(4-(3-(3,4-dichlorophenyl)acryloyl)phenoxy)acetate, on mild steel corrosion in hydrochloric acid solution. These derivatives were found to be effective corrosion inhibitors (Lgaz et al., 2017).
Anti-inflammatory Activities
A study by Agudoawu and Knaus (2000) synthesized ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates and evaluated their analgesic and anti-inflammatory activities. They found that these compounds exhibited superior analgesic and anti-inflammatory activities compared to traditional drugs like aspirin and ibuprofen (Agudoawu & Knaus, 2000).
COX-2 Inhibitor Properties
Shi et al. (2012) synthesized a range of compounds, including ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate derivatives, and assessed their cyclooxygenase (COX-1 and COX-2) inhibition properties. Some compounds showed moderate to high selective COX-2 inhibition, indicating potential as anti-inflammatory agents (Shi et al., 2012).
Antioxidant Activity
Jayasinghe et al. (2006) isolated several geranylated phenolic constituents, including ethyl acetate extracts, from the fruits of Artocarpus nobilis and found that some of these compounds showed strong antioxidant activity (Jayasinghe et al., 2006).
Anticancer Potential
Liu et al. (2018) synthesized and investigated the antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate. This compound exhibited significant inhibition of cancer cell proliferation (Liu et al., 2018).
properties
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[(4-chlorobenzoyl)amino]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3NO4/c1-2-24-16(22)9-25-15-8-14(12(19)7-13(15)20)21-17(23)10-3-5-11(18)6-4-10/h3-8H,2,9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXYKDOOFMSDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate |
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